1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone
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Overview
Description
1-(2-{[4-(DIMETHYLAMINO)PHENYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-{[4-(DIMETHYLAMINO)PHENYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the dimethylamino and phenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-{[4-(DIMETHYLAMINO)PHENYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its cytotoxic and antitumor properties, making it a candidate for cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(DIMETHYLAMINO)PHENYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
1-(2-{[4-(DIMETHYLAMINO)PHENYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE can be compared with other thiazole derivatives:
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another thiazole derivative with distinct structural features and applications.
N,N-Dimethyl-p-phenylenediamine: Shares the dimethylamino group but differs in its overall structure and reactivity.
Imidazole Containing Compounds: Similar in terms of biological activity but with a different core structure.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
1-[2-[4-(dimethylamino)anilino]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H17N3OS/c1-9-13(10(2)18)19-14(15-9)16-11-5-7-12(8-6-11)17(3)4/h5-8H,1-4H3,(H,15,16) |
InChI Key |
JVGMWWCHENJCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)N(C)C)C(=O)C |
Origin of Product |
United States |
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